![molecular formula C12H13FO4 B1442132 3-(3-フルオロ-5-ヒドロキシフェニル)-6,8-ジオキサビシクロ[3.2.1]オクタン-3-オール CAS No. 1313254-77-1](/img/structure/B1442132.png)
3-(3-フルオロ-5-ヒドロキシフェニル)-6,8-ジオキサビシクロ[3.2.1]オクタン-3-オール
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(3-Fluoro-5-hydroxyphenyl)-6,8-dioxabicyclo[3.2.1]octan-3-OL is a useful research compound. Its molecular formula is C12H13FO4 and its molecular weight is 240.23 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-(3-Fluoro-5-hydroxyphenyl)-6,8-dioxabicyclo[3.2.1]octan-3-OL suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(3-Fluoro-5-hydroxyphenyl)-6,8-dioxabicyclo[3.2.1]octan-3-OL including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
トロパンアルカロイドの合成
8-アザビシクロ[3.2.1]オクタン骨格は、この化合物の構造の一部であり、トロパンアルカロイドの合成において重要な役割を果たします 。これらのアルカロイドは、幅広い生物活性を持っており、医薬品化学において重要な役割を果たしています。研究は、特定の鏡像異性体特性を持つ薬物を開発するために不可欠な、立体選択的な方法でこの骨格を生成することに焦点を当てています。
標的療法のための阻害剤設計
この化合物の構造は、KRAS G12D変異を標的にするなど、標的療法の阻害剤の設計に使用される構造と類似しています 。KRAS G12D変異は、さまざまな癌で多く見られます。この変異に選択的に結合できる非共有結合阻害剤を設計することは、癌研究における有望な分野です。
作用機序
Target of Action
The primary target of 3-(3-Fluoro-5-hydroxyphenyl)-6,8-dioxabicyclo[3.2.1]octan-3-OL is the protein superoxide dismutase [mn], mitochondrial . This protein plays a crucial role in protecting the cell from oxidative damage by converting superoxide radicals into molecular oxygen and hydrogen peroxide.
Mode of Action
The exact mode of action of 3-(3-Fluoro-5-hydroxyphenyl)-6,8-dioxabicyclo[32It is believed to interact with its target protein, leading to changes in the protein’s function .
Biochemical Pathways
The biochemical pathways affected by 3-(3-Fluoro-5-hydroxyphenyl)-6,8-dioxabicyclo[32Given its target, it may influence pathways related to oxidative stress and cellular defense mechanisms .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of 3-(3-Fluoro-5-hydroxyphenyl)-6,8-dioxabicyclo[32Therefore, its impact on bioavailability is currently unknown .
Result of Action
The molecular and cellular effects of 3-(3-Fluoro-5-hydroxyphenyl)-6,8-dioxabicyclo[32Given its target, it may help protect cells from oxidative damage .
特性
IUPAC Name |
3-(3-fluoro-5-hydroxyphenyl)-6,8-dioxabicyclo[3.2.1]octan-3-ol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13FO4/c13-8-1-7(2-9(14)3-8)12(15)4-10-6-16-11(5-12)17-10/h1-3,10-11,14-15H,4-6H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMYGBFCVBIBNMP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2COC(O2)CC1(C3=CC(=CC(=C3)F)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13FO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.23 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
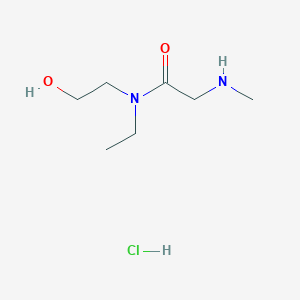
![3-{[(2E)-3-(2-furyl)prop-2-enoyl]amino}propanoic acid](/img/structure/B1442052.png)
![3-bromo-7-methoxy-1H-pyrrolo[3,2-b]pyridine](/img/structure/B1442054.png)
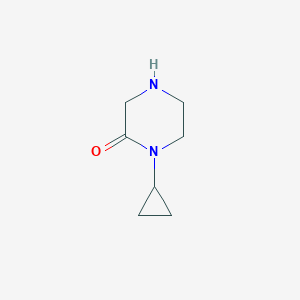


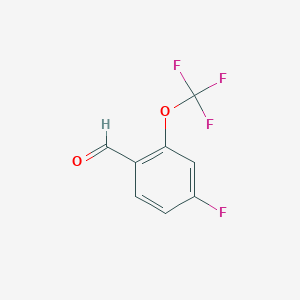
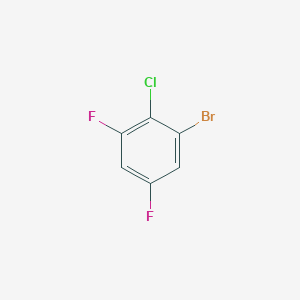
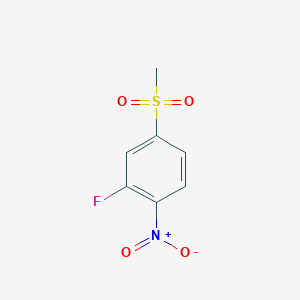
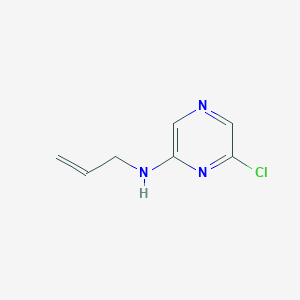
![N-[2-(Aminomethyl)phenyl]-N-methyl-N-(tetrahydro-2H-pyran-4-ylmethyl)amine](/img/structure/B1442066.png)
![4-fluoro-1H-pyrrolo[3,2-c]pyridine](/img/structure/B1442067.png)
![5-Fluoro-1H-pyrrolo[2,3-b]pyridin-6-ol](/img/structure/B1442068.png)
![7-fluoro-1H-pyrrolo[2,3-c]pyridine-3-carboxylic acid](/img/structure/B1442070.png)
